molecular formula C10H13NO3S B13178454 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde

4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde

Cat. No.: B13178454
M. Wt: 227.28 g/mol
InChI Key: TYQPRPZRAACFIX-UHFFFAOYSA-N
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Description

4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and morpholine, a six-membered ring containing both oxygen and nitrogen. The presence of these heteroatoms imparts unique chemical properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with morpholine derivatives. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization, column chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carboxylic acid.

    Reduction: 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde is unique due to the presence of both the hydroxymethyl and morpholine groups attached to the thiophene ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

4-[2-(hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO3S/c12-5-9-4-11(1-2-14-9)8-3-10(6-13)15-7-8/h3,6-7,9,12H,1-2,4-5H2

InChI Key

TYQPRPZRAACFIX-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C2=CSC(=C2)C=O)CO

Origin of Product

United States

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